3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 2,4-dichlorobenzoate is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an ethoxycarbonyl group, two methyl groups on the indole ring, and a dichlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Ethoxycarbonylation: The ethoxycarbonyl group can be introduced by reacting the indole derivative with ethyl chloroformate in the presence of a base like triethylamine.
Attachment of the Dichlorobenzoate Moiety: The final step involves esterification of the indole derivative with 2,4-dichlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoate moiety, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 2,4-dichlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dichlorobenzoate moiety may enhance its binding affinity to certain proteins, while the indole core can facilitate interactions with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl benzoate
- 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-chlorobenzoate
- 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3,5-dichlorobenzoate
Uniqueness
3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 2,4-dichlorobenzoate is unique due to the specific positioning of the dichloro groups on the benzoate moiety, which can influence its reactivity and binding properties. The combination of the indole core with the dichlorobenzoate moiety provides a distinct chemical profile that can be leveraged in various research applications.
Properties
Molecular Formula |
C20H17Cl2NO4 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
ethyl 5-(2,4-dichlorobenzoyl)oxy-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C20H17Cl2NO4/c1-4-26-20(25)18-11(2)23(3)17-8-6-13(10-15(17)18)27-19(24)14-7-5-12(21)9-16(14)22/h5-10H,4H2,1-3H3 |
InChI Key |
YPYZGKBRJKHAAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.